

# controlling for confounding variables in desoximetasone research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Topisolon*

Cat. No.: *B1208958*

[Get Quote](#)

## Technical Support Center: Desoximetasone Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desoximetasone. The following information is designed to help you control for confounding variables and strengthen the validity of your experimental findings.

### Frequently Asked Questions (FAQs)

Q1: What are the most common confounding variables in desoximetasone research?

A1: In clinical research involving desoximetasone, a potent topical corticosteroid, several factors can confound the relationship between the treatment and the observed outcome. The most frequently encountered confounding variables include:

- **Patient Adherence:** The extent to which a patient follows the prescribed treatment regimen is a significant confounder. Poor adherence can be mistaken for a lack of treatment efficacy.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Factors influencing adherence include the cosmetic feel of the vehicle, ease of application, and patient's beliefs about corticosteroids.<sup>[4]</sup><sup>[5]</sup>
- **Vehicle Formulation:** The vehicle in which desoximetasone is delivered (e.g., cream, ointment, spray) can influence its absorption and, consequently, its efficacy.<sup>[6]</sup><sup>[7]</sup> Different

formulations may have varying levels of acceptance among patients, which can also impact adherence.[4][8]

- **Baseline Disease Severity:** The severity of the skin condition (e.g., psoriasis, eczema) at the start of the study is a critical factor. Patients with more severe disease may respond differently to treatment than those with milder forms.[9][10] It is crucial to have comparable disease severity across treatment and control groups.
- **Age and Sex:** Demographic factors such as age and sex can influence treatment outcomes in dermatological studies.[11]
- **Comorbidities:** The presence of other health conditions can affect the patient's response to treatment and the overall outcome of the study.[11]

Q2: How can I control for patient adherence in my study?

A2: Controlling for patient adherence is crucial for obtaining accurate results. Here are several strategies:

- **Electronic Monitoring:** Utilize electronic monitoring devices that record when a medication container is opened. This provides a more objective measure of adherence than patient self-reporting.[3]
- **Patient Education:** Thoroughly educate participants about the importance of adherence and the correct application of the topical medication.
- **Simplified Treatment Regimens:** Where possible, design simpler treatment regimens (e.g., once-daily application) to improve adherence.
- **Vehicle Selection:** Choose a vehicle formulation that is cosmetically elegant and easy for patients to apply, which may improve adherence.[4][8] Sprays, for instance, are often preferred by patients for ease of use.[12]
- **Measure and Adjust for Adherence:** In the analysis phase, you can use statistical methods to adjust for measured adherence levels.

Q3: What statistical methods can be used to control for confounding variables in the analysis phase?

A3: Several statistical techniques can be employed to adjust for the effects of confounding variables during data analysis:

- **Stratification:** This method involves separating the data into subgroups (strata) based on the confounding variable (e.g., disease severity). The effect of the treatment is then analyzed within each subgroup.[\[13\]](#)
- **Multivariate Regression Analysis:** This technique allows you to assess the relationship between desoximetasone treatment and the outcome while simultaneously controlling for multiple confounding variables.[\[13\]](#) Logistic regression is commonly used for binary outcomes.
- **Propensity Score Matching (PSM):** PSM is a statistical matching technique that attempts to estimate the effect of a treatment by accounting for the covariates that predict receiving the treatment. In essence, it allows for the comparison of outcomes between treated and untreated subjects who have a similar probability (propensity score) of receiving the treatment.[\[11\]](#)

## Troubleshooting Guides

Problem: I am observing a high degree of variability in treatment response in my desoximetasone clinical trial.

Possible Cause & Solution:

| Possible Cause                           | Troubleshooting Steps  |
|--|--|
| Undiagnosed Confounding                  | Review your study design and data for potential unmeasured confounders. Consider collecting additional data on patient lifestyle, comorbidities, or concomitant medications.   |
| Inconsistent Patient Adherence           | Implement more robust methods for monitoring adherence, such as electronic monitoring or patient diaries. In your analysis, consider performing a sensitivity analysis to assess the impact of different adherence levels on the results.  |
| Variability in Drug Application          | Ensure that all participants receive clear and consistent instructions on how to apply the topical medication, including the amount to be used. Post-hoc analysis of two randomized controlled trials showed that increasing the quantity of topical corticosteroids applied reduced psoriasis severity. <a href="#">[14]</a> <a href="#">[15]</a> |
| Differences in Baseline Disease Severity | Use stratification in your analysis to examine treatment effects in subgroups of patients with similar baseline disease severity. Ensure that randomization has resulted in a balanced distribution of disease severity between treatment arms.  |

## Quantitative Data Summary

The following tables summarize quantitative data from clinical studies on desoximetasone, providing an overview of its efficacy in treating plaque psoriasis.

Table 1: Efficacy of Desoximetasone Spray (0.25%) in Moderate to Severe Plaque Psoriasis (Phase 3 Trials)[\[10\]](#)

| Outcome Measure                                       | Desoximetasone Spray 0.25%                     | Vehicle Spray    | p-value |
|---|--|------------------|---------|
| Clinical Success (PGA score of 0 or 1) at Day 28      | Statistically Significantly Greater Percentage | Lower Percentage | < 0.05  |
| Treatment Success (TLSS) at Day 28                    | Statistically Significantly Greater Percentage | Lower Percentage | < 0.05  |
| Mean Change from Baseline in PGA at Day 28            | Statistically Significant Improvement          | Less Improvement | < 0.05  |
| Mean Change from Baseline in TLSS at Day 28           | Statistically Significant Improvement          | Less Improvement | < 0.05  |
| Mean Change from Baseline in % BSA affected at Day 28 | Statistically Significant Reduction            | Less Reduction   | < 0.05  |

PGA: Physician Global Assessment; TLSS: Total Lesion Severity Score; BSA: Body Surface Area

Table 2: Efficacy of Desoximetasone Topical Spray 0.25% in Scalp Psoriasis (Open-label, Observational Study)[[12](#)]

| Efficacy Parameter                         | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Percent Decrease from Baseline at Week 4 |
|--|----------------------|--------------------|--|
| Physician Global Assessment (PGA)          | 3.1 ± 0.7            | N/A                | 54.8%                                    |
| Body Surface Area (BSA)                    | 4.1 ± 2.5            | N/A                | 51.2%                                    |
| BSA x PGA                                  | 12.7 ± 8.2           | N/A                | 63.0%                                    |
| Scalp Investigator Global Assessment (IGA) | 3.1 ± 0.6            | N/A                | 64.5%                                    |
| Psoriasis Scalp Severity Index (PSSI)      | 27.3 ± 10.0          | 4.8 ± 5.2          | 82.4%                                    |
| Scalp Surface Area (SSA)                   | 42.3 ± 15.0          | N/A                | 70.7%                                    |

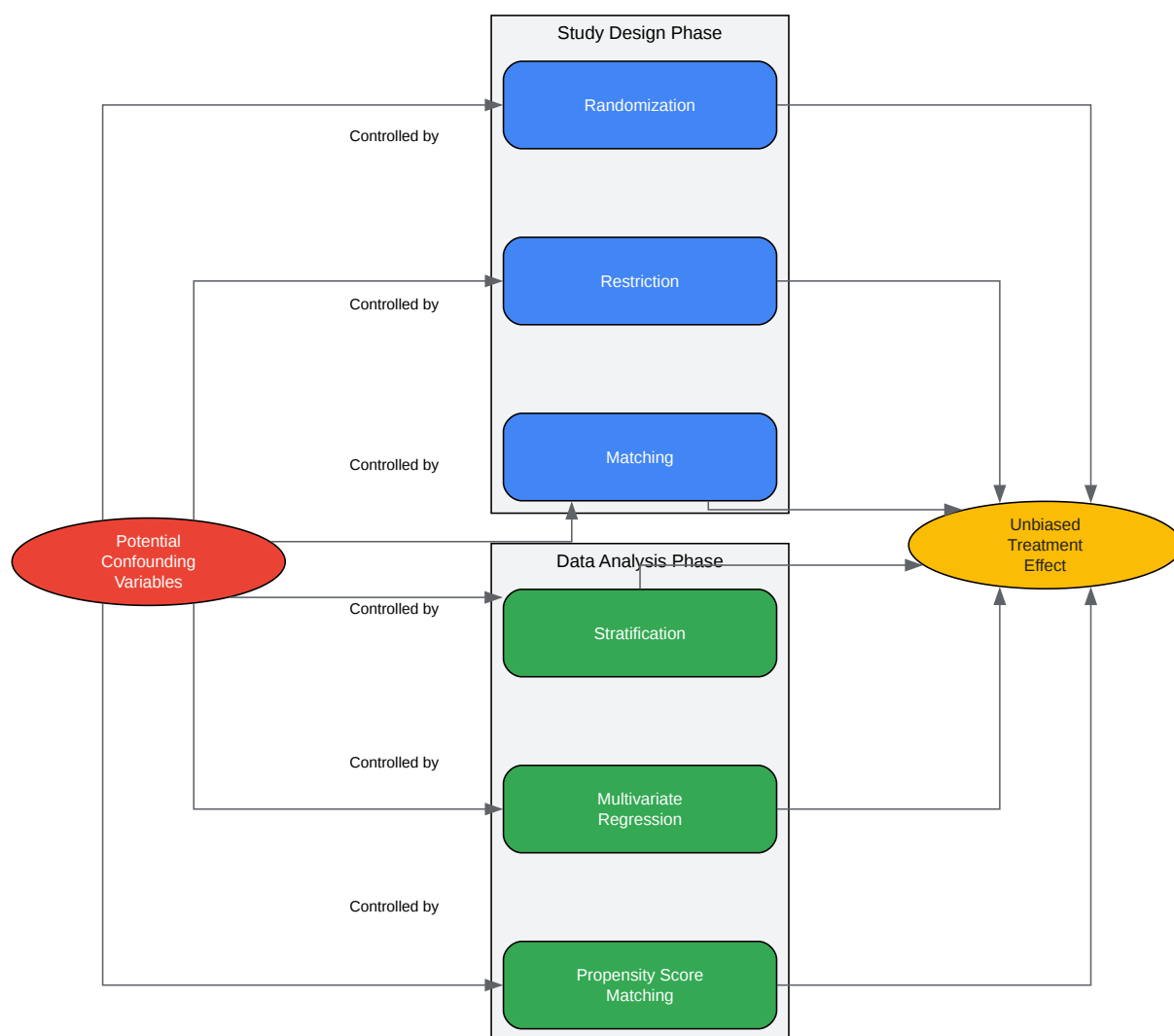
## Experimental Protocols

Protocol: Phase 3, Double-Blind, Randomized, Vehicle-Controlled Study of Desoximetasone Spray 0.25% for Moderate to Severe Plaque Psoriasis[\[10\]](#)

- Objective: To evaluate the efficacy and safety of desoximetasone spray 0.25% compared to a vehicle spray in adult patients with moderate to severe plaque psoriasis.
- Study Design: Two identical, multicenter, double-blind, randomized, vehicle-controlled, parallel-group studies were conducted.[\[16\]](#)[\[17\]](#)
- Participants: Adult patients with moderate to severe plaque psoriasis. Inclusion criteria included a Physician Global Assessment (PGA) score of 3 (moderate) or 4 (severe) and a target lesion of at least 5 cm<sup>2</sup> with a Total Lesion Severity Score (TLSS) of ≥7.[\[10\]](#)
- Intervention: Patients were randomized to receive either desoximetasone spray 0.25% or a vehicle spray, applied twice daily to affected areas for 28 days.

- Primary Efficacy Endpoints:
  - The proportion of patients achieving "Clinical Success," defined as a PGA score of 0 (clear) or 1 (almost clear) at Day 28.
  - The proportion of patients achieving "Treatment Success" for a designated target lesion at Day 28.
- Secondary Efficacy Endpoints:
  - Mean change from baseline in PGA score at Day 28.
  - Mean change from baseline in TLSS at Day 28.
  - Mean change from baseline in the percentage of Body Surface Area (%BSA) affected at Day 28.
- Safety Assessments: Tolerability and safety were assessed at all study visits.

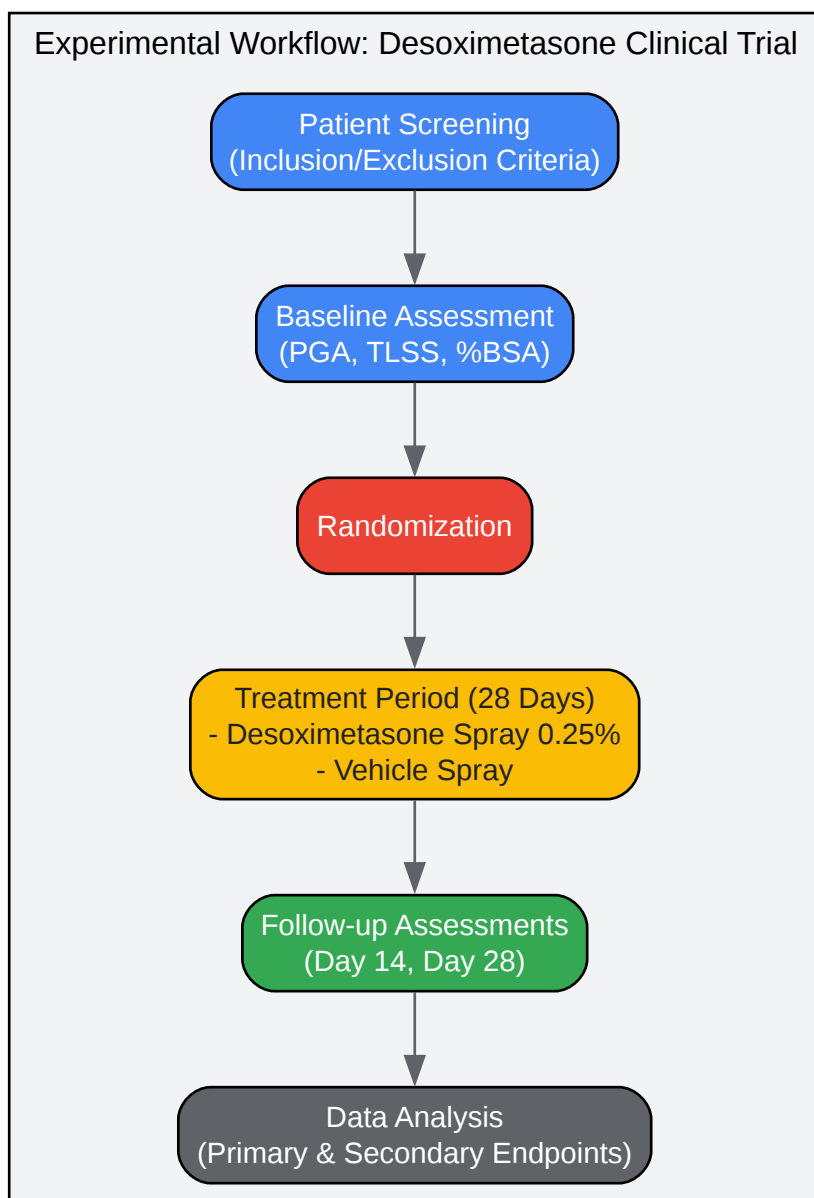
## Visualizations



[Click to download full resolution via product page](#)

Caption: Methods for controlling confounding variables in research.





[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a desoximetasone clinical trial.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of Desoximetasone's anti-inflammatory action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [cdn.mdedge.com](https://cdn.mdedge.com) [[cdn.mdedge.com](https://cdn.mdedge.com)]
- 2. [pedraresearch.org](https://pedraresearch.org) [[pedraresearch.org](https://pedraresearch.org)]
- 3. Poor compliance with topical corticosteroids for atopic dermatitis despite severe disease [[escholarship.org](https://escholarship.org)]
- 4. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% Desoximetasone Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Psoriasis patients' experiences concerning medical adherence to treatment with topical corticosteroids - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 7. Clinical studies of a new vehicle formulation for topical corticosteroids in the treatment of psoriasis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 9. Different strategies for using topical corticosteroids for established eczema - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. Clinical study results of desoximetasone spray, 0.25% in moderate to severe plaque psoriasis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Adjusting for Confounders in Outcome Studies Using the Korea National Health Insurance Claim Database: A Review of Methods and Applications - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 12. An Open-label, Observational Study Evaluating Desoximetasone Topical Spray 0.25% in Patients with Scalp Psoriasis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. How to control confounding effects by statistical analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]

- 15. Greater topical corticosteroid quantity applied reduces severity of psoriasis: Results from two randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Clinical Study Results of Desoximetasone Spray, 0.25% in Moderate to Severe Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- To cite this document: BenchChem. [controlling for confounding variables in desoximetasone research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208958#controlling-for-confounding-variables-in-desoximetasone-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)